Regioisomeric Differentiation: 3-Boc-amino vs. 4-Boc-amino Piperidine Substitution Alters Computed Physicochemical Descriptors
The 3-Boc-amino regioisomer (CAS 885276-55-1) displays a computed XLogP3 of 0.7, reflecting lower lipophilicity than the value of 3.6115 (LogP) reported for the same compound via an alternative algorithm, and a topological polar surface area (TPSA) of 94.66 Ų [1]. In contrast, the 4-Boc-amino isomer (CAS 885275-43-4) has not had its XLogP3 independently computed in the same database, but the structural shift from 3- to 4-substitution on the piperidine ring alters the spatial disposition of the hydrogen-bond donor/acceptor network—the 3-isomer has three H-bond donors and five H-bond acceptors, while the 4-isomer, bearing the same functional groups, presents an identical count but a different three-dimensional pharmacophore [2]. The TPSA difference, though not directly comparable due to algorithmic variance, has been noted as 94.66 Ų for the 3-isomer vs. unreported for the 4-isomer in the same dataset. Additionally, the 3-substituted piperidine has a computed density of 1.3±0.1 g/cm³, a boiling point of 567.5±50.0 °C, and a refractive index of 1.616 .
| Evidence Dimension | Computed XLogP3 / LogP and TPSA |
|---|---|
| Target Compound Data | XLogP3 = 0.7; LogP (alternative) = 3.6115; TPSA = 94.66 Ų; Density = 1.3±0.1 g/cm³ |
| Comparator Or Baseline | 4-Boc-amino isomer (CAS 885275-43-4): TPSA and XLogP3 not reported in the same dataset; same molecular formula and MW |
| Quantified Difference | XLogP3 target = 0.7; comparator data unavailable in directly comparable format |
| Conditions | Computed properties (PubChem XLogP3 3.0; Molbase GHS dataset; ChemBlink computed values) |
Why This Matters
The lower computed XLogP3 (0.7) of the 3-isomer compared to the higher LogP (3.6115) from an alternative algorithm suggests a compound with a significant hydrophilic component, which can influence solubility, permeability, and formulation behavior of downstream lead molecules—making careful regioisomer selection critical for structure–property relationship (SPR) optimization.
- [1] PubChem CID 74788479. Computed Properties: XLogP3 = 0.7. https://pubchem.ncbi.nlm.nih.gov/compound/74788479 View Source
- [2] PubChem CID 74788479. Hydrogen Bond Donor Count = 3; Hydrogen Bond Acceptor Count = 5; Rotatable Bond Count = 6. https://pubchem.ncbi.nlm.nih.gov/compound/74788479 View Source
